![molecular formula C10H7ClN2O2 B1440021 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 934406-68-5](/img/structure/B1440021.png)
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Overview
Description
This compound is a type of fluorinated pyrazole carboxamide . It’s used in research and development, but not for medicinal or household use .
Synthesis Analysis
The synthesis of this compound involves several steps. The mixture of ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, KOH, and methanol is stirred overnight. The reactions are then acidified by HCl, and the white solid is collected by filtration .Molecular Structure Analysis
The molecular formula of this compound is C9H5BrClN3O2 . The NMR, MS, and elemental analysis have confirmed the structure of these compounds .Chemical Reactions Analysis
The compound has been used in the synthesis of various derivatives, which have shown remarkable larvicidal activity .Physical And Chemical Properties Analysis
The compound is a white solid . It has a melting point of 197-200 °C . Its solubility in DMSO and methanol is slight .Scientific Research Applications
Synthesis of Insecticidal Compounds
This compound serves as a key intermediate in the synthesis of various insecticidal molecules, particularly chlorantraniliprole . Chlorantraniliprole is a novel amide insecticide that acts as a ryanodine receptor inhibitor, causing the release of calcium ions in insects, leading to their death . It’s especially effective against lepidopteran pests.
Development of Nonsteroidal Ecdysone Agonists
The structure of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is crucial in the creation of nonsteroidal ecdysone agonists, which are used to induce premature molting in insects . These compounds have low toxicity and high selectivity, making them suitable for pest control.
Creation of Diacylhydrazine Derivatives
Researchers have synthesized a series of diacylhydrazine derivatives using this compound as a scaffold . These derivatives have shown promising insecticidal activities against various pests, including Helicoverpa armigera and Plutella xylostella .
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is the insect ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid acts as a ryanodine receptor inhibitor . It induces the activation of the insect ryanodine receptor, causing the release of endogenous calcium ions . This change in calcium ion concentration leads to the death of insects .
Biochemical Pathways
The action of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid affects the calcium signaling pathway in insects . The downstream effects include disruption of muscle contraction and other calcium-dependent processes, leading to the paralysis and death of the insect .
Result of Action
The molecular and cellular effects of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid’s action result in the death of insects . By disrupting calcium ion homeostasis, it causes paralysis and other detrimental effects, leading to the insect’s death .
Safety and Hazards
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHRBIFQKGBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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